molecular formula C18H12F3N5O B14939889 6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine

6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14939889
M. Wt: 371.3 g/mol
InChI Key: DYIHZMFYIVVZRC-UHFFFAOYSA-N
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Description

6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran ring, a trifluoromethylphenyl group, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran ring through a cyclization reaction, followed by the introduction of the trifluoromethylphenyl group via a Friedel-Crafts alkylation. The final step involves the formation of the triazine core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.

    Reduction: The triazine core can be reduced under specific conditions to yield amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the triazine core can produce triaminobenzene derivatives.

Scientific Research Applications

6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Its potential biological activities, such as anti-tumor and anti-viral properties, are of interest for drug development.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the trifluoromethylphenyl group can enhance binding affinity to proteins. The triazine core can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-benzothiophen-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
  • 6-(1-indol-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

Compared to similar compounds, 6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine exhibits unique properties due to the presence of the benzofuran ring, which imparts distinct electronic and steric effects. This can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H12F3N5O

Molecular Weight

371.3 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H12F3N5O/c19-18(20,21)11-5-3-6-12(9-11)23-17-25-15(24-16(22)26-17)14-8-10-4-1-2-7-13(10)27-14/h1-9H,(H3,22,23,24,25,26)

InChI Key

DYIHZMFYIVVZRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC(=N3)NC4=CC=CC(=C4)C(F)(F)F)N

Origin of Product

United States

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